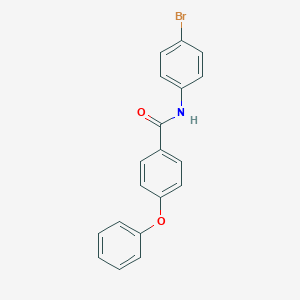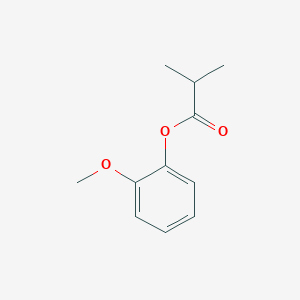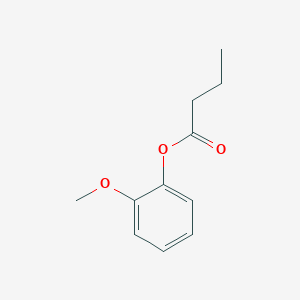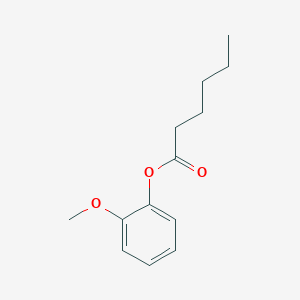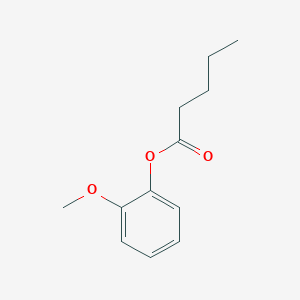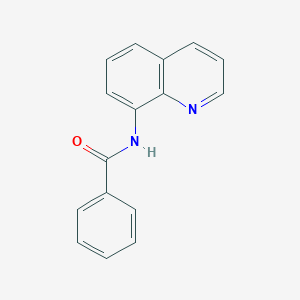
N-(quinolin-8-yl)benzamide
Overview
Description
N-(quinolin-8-yl)benzamide is a chemical compound that features a quinoline ring attached to a benzamide moiety. Quinoline is a nitrogen-containing heterocyclic compound, which is a common motif in many natural products, functional materials, and pharmaceuticals. The compound is known for its role as a bidentate directing group in various chemical reactions, particularly in the field of C–H bond activation and functionalization .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(quinolin-8-yl)benzamide can be synthesized through various methods. One common approach involves the reaction of 8-aminoquinoline with benzoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product in good to excellent yields .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale methods. The use of efficient catalysts and optimized reaction conditions can enhance the scalability and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(quinolin-8-yl)benzamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Peracetic acid, TsOH, and PhI in HFIP solvent at room temperature.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl bromides with ruthenium (II) catalysts under C–H bond activation conditions.
Major Products Formed:
Sulfonylated Products: Formed through oxidation reactions.
Alkylated Products: Formed through substitution reactions with alkyl bromides.
Scientific Research Applications
N-(quinolin-8-yl)benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N-(quinolin-8-yl)benzamide exerts its effects primarily involves its role as a directing group in C–H bond activation. The quinoline ring coordinates with metal catalysts, facilitating the activation of specific C–H bonds within the molecule. This coordination enhances the reactivity and selectivity of the compound in various chemical transformations . The molecular targets and pathways involved include the activation of C–H bonds at specific positions on the quinoline ring, leading to the formation of new C–C or C–Z (Z = heteroatom) bonds .
Comparison with Similar Compounds
N-(quinolin-8-yl)benzamide can be compared with other similar compounds, such as:
N-(quinolin-8-yl)arylamides: These compounds feature similar quinoline and benzamide structures but with different substituents on the aryl ring.
8-Aminoquinoline Derivatives: These compounds share the quinoline core and are used as directing groups in various C–H activation reactions.
Quinoline-based Ligands: These ligands are used in coordination chemistry and catalysis, similar to this compound.
Properties
IUPAC Name |
N-quinolin-8-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O/c19-16(13-6-2-1-3-7-13)18-14-10-4-8-12-9-5-11-17-15(12)14/h1-11H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGICLPNGPGZANM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356886 | |
| Record name | N-(quinolin-8-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33757-48-1 | |
| Record name | N-(quinolin-8-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



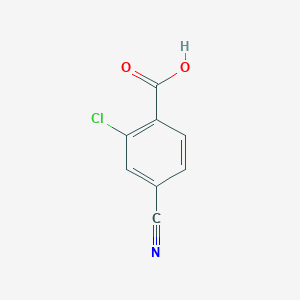
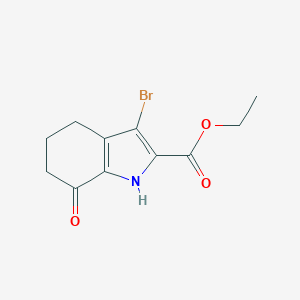
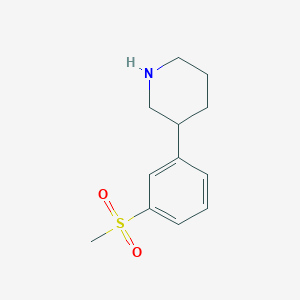

![5-(1-methyl-1H-indole-3-carbonyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B185053.png)
